2-(3,4-Dichlorobenzamido)-3-(2-oxo-1,2-dihydroquinolin-4-yl)propanoic acid is a complex organic compound with significant implications in medicinal chemistry. It is classified under the category of quinoline derivatives, which are known for their diverse biological activities. The compound's systematic name reflects its structural components, which include a dichlorobenzamido group and a quinolin-4-yl moiety.
The synthesis of 2-(3,4-Dichlorobenzamido)-3-(2-oxo-1,2-dihydroquinolin-4-yl)propanoic acid typically involves multiple steps that include the formation of the quinoline core followed by the introduction of the dichlorobenzamide group.
The synthetic route may require specific conditions such as temperature control and inert atmosphere to prevent side reactions. Detailed reaction mechanisms and conditions are often documented in scientific literature related to similar compounds .
The molecular formula of 2-(3,4-Dichlorobenzamido)-3-(2-oxo-1,2-dihydroquinolin-4-yl)propanoic acid is . The structure includes:
The compound has a molecular weight of approximately 370.79 g/mol . Its structural representation can be visualized using cheminformatics tools available in databases such as PubChem.
The compound is known to participate in various chemical reactions typical for carboxylic acids and amides:
Kinetic studies and reaction conditions are crucial for understanding these transformations, especially in biological contexts where enzyme kinetics can dictate therapeutic efficacy .
The mechanism of action for 2-(3,4-Dichlorobenzamido)-3-(2-oxo-1,2-dihydroquinolin-4-yl)propanoic acid primarily involves inhibition of phosphatase activity associated with immune signaling pathways. This inhibition can lead to enhanced immune responses by modulating T cell receptor signaling.
Studies have indicated that this compound acts competitively against target enzymes with IC50 values indicating its potency in biological assays . The specific interactions at the molecular level often involve hydrogen bonding and hydrophobic interactions with amino acid residues in the active site of target proteins.
The compound exhibits the following physical properties:
Key chemical properties include:
Relevant data on these properties can be sourced from chemical databases like PubChem and specialized literature on quinoline derivatives .
The primary applications of 2-(3,4-Dichlorobenzamido)-3-(2-oxo-1,2-dihydroquinolin-4-yl)propanoic acid lie in medicinal chemistry:
The convergent synthesis of 2-(3,4-dichlorobenzamido)-3-(2-oxo-1,2-dihydroquinolin-4-yl)propanoic acid relies critically on regioselective amidation and cyclization steps to assemble its hybrid scaffold. A canonical three-step route begins with the preparation of the 1,2-dihydroquinolin-4-one core via Knorr quinoline synthesis, followed by Friedel-Crafts acylation at the C4 position using acryloyl chloride to introduce the propanoic acid precursor. The final step involves regioselective amidation between the carboxylic acid moiety of the quinolinone-propanoic acid intermediate and 3,4-dichlorobenzamine under peptide coupling conditions (EDC/HOBt). This approach yields the target compound with an overall purity >95%, but suffers from moderate regioselectivity (75-80%) during C4 functionalization due to competing reactions at the quinoline nitrogen or C3 position [1] [5].
Advanced pathways employ orthogonal protection strategies to enhance regiocontrol:
Table 1: Comparative Regioselective Synthetic Approaches
Method | Key Reagent/Catalyst | Regioselectivity (%) | Overall Yield (%) |
---|---|---|---|
Standard Friedel-Crafts | AlCl₃ | 75-80 | 55 |
N1-Protected Alkylation | Boc₂O, then Pd(OAc)₂ | >98 | 68 |
Directed C-H Activation | Pd(TFA)₂/pyridine | 92 | 72 |
These optimized routes address key challenges in constructing the sterically congested dichlorobenzamido-quinolinone linkage essential for biological activity. X-ray crystallographic analysis confirms that the 3,4-dichloro substituents on the benzamido group adopt a coplanar orientation with the quinolinone core, facilitating target engagement through π-stacking interactions [5].
Conventional thermal cyclization to form the 1,2-dihydroquinolin-4-one core suffers from high energy input (reflux at 180°C for 12–24 hours) and variable yields (45–65%). Microwave-assisted protocols overcome these limitations through dielectric heating, which accelerates ring closure while suppressing decomposition. Two optimized methodologies have emerged:
Method A: Solid-State CyclodehydrationA mixture of 2'-aminoacetophenone and diethyl malonate undergoes condensation in a microwave reactor at 150°C for 15 minutes without solvent, catalyzed by 5 mol% p-toluenesulfonic acid. This yields 3-carbethoxy-4-hydroxyquinoline, which is hydrolyzed and decarboxylated to the desired 1,2-dihydroquinolin-4-one. Total reaction time: 35 minutes; isolated yield: 88% [3].
Method B: Tandem Oxidation-CyclizationUsing o-aminophenylpropanoic acid substrates, manganese dioxide (MnO₂) mediates simultaneous oxidation and cyclization under microwave irradiation (100 W, 110°C, 10 minutes in DMF). This single-step conversion achieves 93% yield and >99% purity, avoiding the multi-step sequences required in Method A. The reaction exhibits excellent functional group tolerance for subsequent propanoic acid derivatization [3].
Table 2: Microwave vs. Thermal Cyclization Performance
Parameter | Conventional Thermal | Microwave Method A | Microwave Method B |
---|---|---|---|
Temperature (°C) | 180 | 150 | 110 |
Time | 12–24 hours | 15 minutes | 10 minutes |
Yield (%) | 45–65 | 88 | 93 |
Byproduct Formation | 15–20% tar | <5% | <2% |
The efficiency gains are attributable to microwave-specific effects: rapid, uniform heating prevents localized decomposition, while the closed-vessel system prevents volatile intermediate loss. These protocols enable scalable production of the quinolinone core with the electron-rich C4 position required for subsequent propanoic acid coupling [3].
Critical SAR data derived from analog screening reveals non-negotiable structural elements for Sts-1 phosphatase inhibition:
Table 3: Structural Modifications and Impact on Sts-1 Inhibition
Modification Site | Structural Change | IC₅₀ (μM) | Activity vs. Lead |
---|---|---|---|
Quinolinone core | Indole replacement | >100 | >27-fold decrease |
Propanoic acid terminus | Methyl ester | 148 | 40-fold decrease |
Benzamido substituents | 3-Chloro only | 11.2 | 3-fold decrease |
Benzamido substituents | 4-Chloro only | 14.8 | 4-fold decrease |
Stereochemistry | Racemic mixture | 32 | 8.6-fold decrease |
Crystallographic evidence (PDB ID: 8T1S) confirms these SAR trends: the protonated quinolinone nitrogen hydrogen-bonds with Asp512, the propanoate carboxylate coordinates Arg331, and the dichlorophenyl ring engages in van der Waals contacts with Trp494 and Phe486. Any modification disrupts this precise interaction network [3].
CAS No.:
CAS No.: 119068-77-8
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 120026-55-3
CAS No.: 13052-73-8